2-chloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide
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Description
"2-chloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide" belongs to a class of compounds that have been explored for their potential in various chemical and biological applications. Its synthesis and structural analysis are key to understanding its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of similar pyrimidinyl benzamide compounds involves multiple steps, including condensation reactions, and the use of specific reagents to introduce the desired functional groups. For example, a related synthesis involves the preparation of N-hydroxyamide-containing heterocycles, which are reacted with benzyl chloroformate in the presence of pyridine to yield a benzyloxycarbonyl-protected pyrimidinone (Katoh, Kondoh, & Ohkanda, 1996).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential bioactivity, as similar compounds have shown promise as kinase inhibitors . Additionally, the use of microwave conditions for its synthesis presents an opportunity for more efficient and eco-friendly production .
properties
IUPAC Name |
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-5-3-4-6-11(10)14/h3-7H,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSHIYWLGLOILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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